molecular formula C7H6BrN5 B2567711 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 1542113-05-2

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2567711
CAS No.: 1542113-05-2
M. Wt: 240.064
InChI Key: CQCFRVJNTGQHBT-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole is a heteroaryl halide . It’s used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” are not available, similar compounds like 4-Hydroxy-2-quinolones have been synthesized using various synthetic approaches .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrazole, a similar compound, has been reported . It has a molecular weight of 146.973 .


Chemical Reactions Analysis

Although specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, 4-Hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrazole, a similar compound, is a solid with a boiling point of 250-260 °C and a melting point of 93-96 °C . It has a density of 1.558 g/mL at 25 °C .

Mechanism of Action

“4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, could also contribute to its biological activity. Pyrimidines are part of several important biomolecules, including the nucleotides cytosine, thymine, and uracil, which are components of DNA and RNA .

The bromine atom in the compound could potentially make it more reactive, as halogens are often used in medicinal chemistry to improve the activity of bioactive compounds. The exact effects would depend on the specific biochemical context .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine in lab experiments is its selectivity towards certain enzymes and proteins. This allows researchers to study the function of specific proteins and enzymes in the human body. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research on 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of this compound as a potential drug candidate for the treatment of cancer, inflammatory disorders, and neurological disorders. Furthermore, the use of this compound as a pharmacological tool to study the function of certain proteins and enzymes in the human body could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

Several methods have been reported for the synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. One of the most common methods involves the reaction of 2-aminopyrimidine with 4-bromo-1H-pyrazole-5-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurological disorders. In addition, this compound has been used as a pharmacological tool to study the function of certain proteins and enzymes in the human body.

Safety and Hazards

While specific safety and hazard information for “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” is not available, similar compounds like 4-Bromopyrazole have hazard statements H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-bromo-2-pyrimidin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-5-4-12-13(6(5)9)7-10-2-1-3-11-7/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCFRVJNTGQHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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